11-Hexadecyn-1-ol
Overview
Description
11-Hexadecyn-1-ol is a chemical compound with the molecular formula C16H30O . It has an average mass of 238.409 Da and a monoisotopic mass of 238.229660 Da . It is also known by other names such as 11-Hexadecin-1-ol and hexadec-11-yn-1-ol .
Synthesis Analysis
The synthesis of this compound involves a reaction with sodium hydroxide and bromine . The reaction is stirred vigorously with heating to maintain a temperature of 125° C. for 2.5 hours . The reaction is then cooled and filtered to remove the solid sodium bromide . The crude product is distilled to yield this compound .Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 30 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-4,7-16H2,1H3 .Scientific Research Applications
1. Role in Moth Pheromone Biosynthesis
11-Hexadecyn-1-ol is involved in the biosynthesis of sex pheromones in various moth species. Research has shown its significance in the stereospecific oxidation processes within the pheromone glands of moths like Manduca sexta. This oxidation is crucial for the production of pheromone components that facilitate reproductive communication among these insects (Hoskovec et al., 2002). Additionally, the compound has been identified in the sex pheromone chemistry of the tobacco budworm moth, Heliothis virescens, playing a role in attracting mates (Klun et al., 2004).
2. Synthesis and Characterization in Insect Pheromones
The compound is also important in the synthesis and characterization of various geometric isomers in the pheromone glands of insects like the sugar cane borer, Diatraea saccharalis. Research in this area focuses on understanding the chemical composition and synthesis of these compounds for deeper insights into insect behavior and potentially developing pest control methods (Santangelo et al., 2002).
3. Involvement in Pheromone Biosynthesis Pathways
Studies have also highlighted the role of this compound in the control of biosynthetic pathways of pheromones in moths, such as Sesamia nonagrioides. This research is key in understanding the hormonal regulation of pheromone production, which is vital for mating and species propagation (Mas et al., 2000).
Safety and Hazards
When handling 11-Hexadecyn-1-ol, it is advised to avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and protective equipment such as chemical impermeable gloves should be worn . In case of accidental inhalation or contact, immediate medical advice should be sought .
Properties
IUPAC Name |
hexadec-11-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-4,7-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJKFTYJCIEEDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215907 | |
Record name | 11-Hexadecyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65686-49-9 | |
Record name | 11-Hexadecyn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065686499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Hexadecyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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